2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
Brand Name: Vulcanchem
CAS No.: 3366-47-0
VCID: VC0030697
InChI: InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1
SMILES: CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H18O9
Molecular Weight: 330.29 g/mol

2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal

CAS No.: 3366-47-0

Reference Standards

VCID: VC0030697

Molecular Formula: C14H18O9

Molecular Weight: 330.29 g/mol

2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal - 3366-47-0

CAS No. 3366-47-0
Product Name 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
IUPAC Name [(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1
Standard InChIKey CSRHQVSHQIAMPP-MRVWCRGKSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms 1,5-Anhydro-D-arabino-hex-1-enitol 2,3,4,6-Tetraacetate; 1-Deoxy-D-arabino-hex-1-enopyranose Tetraacetate; 2,3,4,6-Tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose;
PubChem Compound 2734738
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator